Methyl 5-methyloxazole-4-carboxylate
Overview
Description
Methyl 5-methyloxazole-4-carboxylate is a heterocyclic compound with the molecular formula C₆H₇NO₃. It is a derivative of oxazole, a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methyloxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-methylisoxazole-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid can yield the desired ester . Another method involves the use of 18-crown-6 catalyst, potassium carbonate, and 4-toluenesulfonyl chloride at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Methyl 5-methyloxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of methyl 5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- Ethyl 5-methylisoxazole-4-carboxylate
- Benzyl 2-phenyloxazole-4-carboxylate
Uniqueness
Methyl 5-methyloxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and ester group at the 4-position make it a versatile intermediate for various synthetic applications .
Biological Activity
Methyl 5-methyloxazole-4-carboxylate (MMOC) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of MMOC’s biological properties, including its antimicrobial, cytotoxic, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique isoxazole ring structure, which contributes to its biological activity. The molecular formula is , and it has been studied for its potential as a precursor in synthesizing biologically active compounds.
Antimicrobial Activity
Recent studies have demonstrated that MMOC exhibits significant antimicrobial properties against various pathogens. In particular, the compound has shown effectiveness against Staphylococcus aureus, a common cause of infections, with minimal inhibitory concentrations (MICs) significantly lower than those of many standard antibiotics.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | MIC (mg/mL) | Biofilm Reduction (%) |
---|---|---|
Staphylococcus aureus | 0.125 | >90 |
Pseudomonas aeruginosa | 0.25 | 77.7 |
Candida albicans | 0.25 | 69.8 |
This table summarizes the antimicrobial efficacy of MMOC, highlighting its ability to reduce biofilm formation significantly, which is crucial in treating chronic infections where biofilms are prevalent .
Cytotoxicity Studies
While MMOC displays promising antimicrobial activity, it is essential to evaluate its cytotoxic effects on human cells. Studies indicate that MMOC has low cytotoxicity against fibroblast cell lines at certain concentrations, suggesting a favorable safety profile for potential therapeutic use.
Table 2: Cytotoxicity of this compound
Concentration (mg/mL) | Cytotoxicity Level |
---|---|
0.2 | None |
0.39 | Moderate |
These findings suggest that at lower concentrations, MMOC can effectively combat bacterial infections without significantly harming human cells .
The mechanism by which MMOC exerts its antimicrobial effects appears to involve disruption of microbial cell membranes and inhibition of biofilm formation. The studies indicate that MMOC may act primarily by killing microbial cells rather than merely disrupting the biofilm matrix, which is critical for developing effective antibacterial agents .
Case Studies and Applications
- Wound Healing : MMOC has been investigated for its potential application in wound healing due to its antimicrobial properties and low cytotoxicity. Its ability to reduce biofilm formation could be particularly beneficial in treating non-healing wounds infected with resistant bacteria .
- Peptide Synthesis : Research has also explored the use of MMOC as a building block in solid-phase peptide synthesis. The incorporation of MMOC into peptide chains may lead to the development of new peptidomimetics with enhanced biological activities .
Properties
IUPAC Name |
methyl 5-methyl-1,3-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYOVEXLUCPUAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504861 | |
Record name | Methyl 5-methyl-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41172-57-0 | |
Record name | Methyl 5-methyl-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-methyl-1,3-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes methyl 5-methyloxazole-4-carboxylate a useful starting material in organic synthesis?
A1: this compound is a versatile building block due to its reactive carboxylate group and the presence of the oxazole ring. [, ] This allows for various chemical transformations. For example, the carboxylate group can be readily converted into other functional groups like hydrazides, amides, or acids. These intermediates can then be further reacted to form a range of heterocyclic compounds, such as substituted-oxazolo-1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. [] Furthermore, this compound was used as a key starting material in the total synthesis of hinduchelins A-D, highlighting its utility in constructing complex natural products. []
Q2: Can you provide an example of how the structure of this compound has been utilized to synthesize a specific class of compounds?
A2: In a study focusing on the synthesis of substituted-oxazolo-1,3,4-thiadiazoles, researchers reacted this compound with hydrazine hydrate to yield the corresponding hydrazide. [] This hydrazide intermediate was then further reacted with various reagents, including formic acid and phosphorus pentasulfide, to ultimately afford the desired substituted-oxazolo-1,3,4-thiadiazoles. This example showcases how the inherent reactivity of this compound can be leveraged for the step-wise construction of complex heterocyclic structures.
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